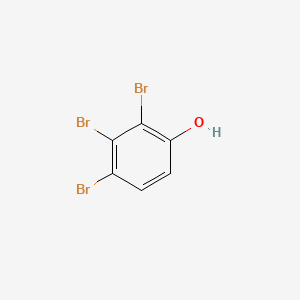
2,3,4-tribromophenol
Cat. No. B1634092
M. Wt: 330.8 g/mol
InChI Key: OUCSIUCEQVCDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05498714
Procedure details


In the production process of this invention, a highly concentrated aqueous tribromophenolate solution of not less than 50% concentration is first prepared with the aid of a non-hydrophilic solvent and this solution is added dropwise to a solution (or suspension) of cyanuric chloride containing a phase transfer catalyst in a non-hydrophilic solvent or, alternatively, the phase transfer catalyst and powdery cyanuric chloride are added to the highly concentrated aqueous tribromophenolate solution. The preferred molar ratio of cyanuric chloride to tribromophenol is 1:2.94-3.60. After the above dripping or addition, the reaction system is aged where necessary and the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure. In this manner, tris(tribromophenoxy)-s-triazine of high purity can be obtained.


Name
tribromophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O-:17])=[C:13]([Br:18])[C:12]=1[Br:19].[Br:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[C:23]([Br:28])[C:22]=1[Br:29]>>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:2]2[N:4]=[C:5]([O:27][C:24]3[CH:25]=[CH:26][C:21]([Br:20])=[C:22]([Br:29])[C:23]=3[Br:28])[N:7]=[C:8]([O:17][C:14]3[CH:15]=[CH:16][C:11]([Br:10])=[C:12]([Br:19])[C:13]=3[Br:18])[N:1]=2)=[C:13]([Br:18])[C:12]=1[Br:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
tribromophenolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C=C1)[O-])Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C=C1)O)Br)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
In the production process of this invention, a highly concentrated aqueous tribromophenolate solution of not less than 50% concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is first prepared with the aid of a non-hydrophilic solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(OC2=NC(=NC(=N2)OC2=C(C(=C(C=C2)Br)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br)C=C1)Br)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
